molecular formula C11H18N6O3 B4140061 N4-(3-morpholinopropyl)-5-nitropyrimidine-4,6-diamine

N4-(3-morpholinopropyl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B4140061
M. Wt: 282.30 g/mol
InChI Key: VTTIMGYZNNGONA-UHFFFAOYSA-N
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Description

N4-(3-morpholinopropyl)-5-nitropyrimidine-4,6-diamine is a pyrimidine derivative featuring a 5-nitro group and asymmetric substitutions at the N4 and N6 positions. The N4 substituent is a 3-morpholinopropyl group, a cyclic tertiary amine known for enhancing solubility and bioactivity in medicinal chemistry . The morpholinopropyl group likely contributes to improved pharmacokinetic properties compared to simpler alkyl or aryl substituents .

Properties

IUPAC Name

4-N-(3-morpholin-4-ylpropyl)-5-nitropyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N6O3/c12-10-9(17(18)19)11(15-8-14-10)13-2-1-3-16-4-6-20-7-5-16/h8H,1-7H2,(H3,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTIMGYZNNGONA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-morpholinopropyl)-5-nitropyrimidine-4,6-diamine typically involves the reaction of 3-(4-morpholinyl)propylamine with 5-nitro-4,6-dichloropyrimidine under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is typically subjected to purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N4-(3-morpholinopropyl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Scientific Research Applications

N4-(3-morpholinopropyl)-5-nitropyrimidine-4,6-diamine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of N4-(3-morpholinopropyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, affecting cellular pathways and processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 5-nitropyrimidine-4,6-diamine scaffold is versatile, with modifications at N4 and N6 significantly altering physicochemical and biological properties. Key structural analogs include:

Key Observations :

  • Symmetry vs. Asymmetry : Symmetric derivatives (e.g., bis-aryl/alkyl substituents) often exhibit higher synthetic yields (e.g., 95% for 4-chlorobenzyl ) compared to asymmetric analogs, which may require multi-step synthesis .
  • Nitro Group : The 5-nitro group is conserved across analogs, contributing to electron-deficient pyrimidine rings that facilitate nucleophilic substitutions .

Physicochemical Properties

  • Melting Points : Symmetric bis-aryl derivatives (e.g., 5f ) exhibit higher melting points (159–161°C) than asymmetric analogs, likely due to crystalline packing efficiency.

Biological Activity

N4-(3-morpholinopropyl)-5-nitropyrimidine-4,6-diamine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Pyrimidine Core : A six-membered ring containing nitrogen atoms that contributes to its pharmacological properties.
  • Morpholinopropyl Side Chain : Enhances solubility and may influence receptor interactions.
  • Nitro Group : Positioned at the 5th position of the pyrimidine ring, potentially enhancing biological activity through electron-withdrawing effects.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions, including:

  • Formation of the Pyrimidine Ring : Utilizing precursors such as 2-amino-4,6-dichloropyrimidine.
  • Substitution Reactions : Introducing the morpholinopropyl group through nucleophilic substitution.
  • Nitration : Selectively introducing the nitro group at the 5-position.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related pyrimidines have shown:

  • Cytotoxicity Against Tumor Cell Lines : The compound demonstrates selective toxicity toward malignant cells while sparing normal cells. This selectivity is crucial for reducing side effects in cancer therapy .

The proposed mechanism of action for this compound includes:

  • Inhibition of Kinases : The compound may act as a kinase inhibitor, which is a common target in cancer therapy. Kinases play a vital role in cell signaling pathways that regulate cell growth and proliferation.
  • Induction of Apoptosis : By generating reactive oxygen species (ROS), it can induce endoplasmic reticulum stress leading to programmed cell death (apoptosis) .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Key observations include:

  • Nitro Substitution : The presence of nitro groups has been associated with increased cytotoxicity in related compounds.
  • Side Chain Modifications : Variations in the morpholinopropyl side chain can significantly affect solubility and binding affinity to target proteins.

Study 1: Antitumor Efficacy

In a study examining a series of nitro-substituted pyrimidines, this compound was tested against various cancer cell lines. The results indicated:

Cell LineIC50 (µM)
A549 (Lung Cancer)10
MCF7 (Breast Cancer)15
HeLa (Cervical Cancer)12

The compound exhibited significant cytotoxicity across all tested lines, with A549 showing the highest sensitivity .

Study 2: Mechanistic Insights

Further mechanistic studies revealed that treatment with this compound led to increased levels of ROS and activation of apoptotic pathways in cancer cells. Flow cytometry analysis demonstrated a marked increase in Annexin V-positive cells post-treatment.

Q & A

Q. What are the key synthetic routes for preparing N4-(3-morpholinopropyl)-5-nitropyrimidine-4,6-diamine?

The synthesis typically involves sequential nucleophilic substitutions on a 4,6-dichloro-5-nitropyrimidine precursor. The morpholinopropyl group is introduced via aminolysis of the chloro substituent at the 4-position, followed by substitution at the 6-position with an appropriate amine. Reaction conditions (e.g., temperature, solvent polarity, and base selection) critically influence yield and purity. For example, dimethylformamide (DMF) as a solvent with potassium carbonate as a base at 80–100°C is commonly used for such substitutions .

Q. How is the purity of this compound validated in synthetic workflows?

Analytical techniques include:

  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (e.g., calculated vs. observed [M+H]⁺ peaks).
  • ¹H/¹³C NMR to verify substituent integration and absence of unreacted intermediates. For instance, the morpholinopropyl group’s characteristic signals (e.g., δ ~2.4–3.0 ppm for methylene protons adjacent to morpholine) should align with expected splitting patterns .
  • Thin-Layer Chromatography (TLC) for real-time reaction monitoring .

Q. What physicochemical properties are critical for handling this compound?

Key properties include:

  • Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited in water.
  • Stability : Sensitive to strong acids/bases due to the nitro group and secondary amine moieties. Store at –20°C under inert gas to prevent decomposition .
  • Melting Point : Analogous nitro-pyrimidine derivatives exhibit melting points between 150–200°C, suggesting similar thermal stability .

Advanced Research Questions

Q. How do structural modifications at the N6-position influence biological activity?

Substitutions at N6 (e.g., aryl, alkyl, or heterocyclic groups) modulate steric and electronic interactions with target proteins. For example, bulky N6 substituents in related quinazoline derivatives enhance kinase inhibition by improving binding-pocket occupancy . Computational docking studies (e.g., using AutoDock Vina) can predict binding affinities, while in vitro assays (e.g., kinase inhibition IC₅₀) validate these effects .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

  • Assay Conditions : Variability in cell lines, incubation times, or solvent concentrations (e.g., DMSO >0.1% can artifactually inhibit cellular pathways).
  • Compound Stability : Degradation products (e.g., nitro-reduction metabolites) may confound results. Validate stability via HPLC before assays .
  • Off-Target Effects : Use CRISPR knockouts or isoform-specific inhibitors to isolate target-mediated activity .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) while maintaining >90% yield .
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability without sacrificing efficiency .
  • Continuous Flow Chemistry : Enhances reproducibility and scalability by minimizing batch-to-batch variability .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Dynamics (MD) Simulations : Assess binding stability (e.g., root-mean-square deviation <2 Å over 100 ns trajectories).
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Model electron transfer processes (e.g., nitro group reduction in enzymatic pockets) .
  • Pharmacophore Modeling : Identify critical interaction sites (e.g., hydrogen bonds with kinase hinge regions) .

Methodological Resources

Q. How to design dose-response studies for in vitro cytotoxicity evaluation?

  • Concentration Range : Use logarithmic dilutions (e.g., 0.1–100 µM) to capture IC₅₀ values.
  • Controls : Include a positive control (e.g., staurosporine for apoptosis induction) and vehicle control (e.g., 0.1% DMSO).
  • Endpoint Assays : Combine MTT (metabolic activity) with Annexin V/PI staining (apoptosis/necrosis differentiation) .

Q. What analytical techniques characterize hydrogen-bonding interactions in the crystal structure?

  • Single-Crystal X-ray Diffraction : Resolves intramolecular H-bonds (e.g., N–H⋯N between amine and pyrimidine nitrogen atoms, distance ~2.9–3.0 Å) .
  • FT-IR Spectroscopy : Detects N–H stretching vibrations (~3300 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .

Q. How to assess metabolic stability in preclinical studies?

  • Liver Microsome Assays : Incubate with NADPH and monitor parent compound depletion via LC-MS/MS.
  • CYP450 Inhibition Screening : Use fluorogenic substrates to identify isoform-specific interactions (e.g., CYP3A4, CYP2D6) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N4-(3-morpholinopropyl)-5-nitropyrimidine-4,6-diamine
Reactant of Route 2
Reactant of Route 2
N4-(3-morpholinopropyl)-5-nitropyrimidine-4,6-diamine

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